3-Bromo-5-fluoro-2-hidroxi-benzonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

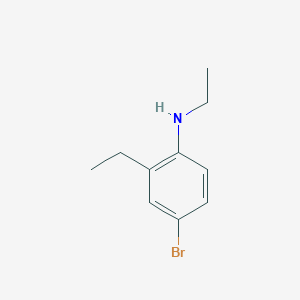

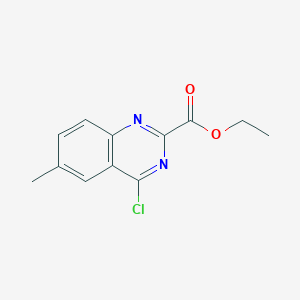

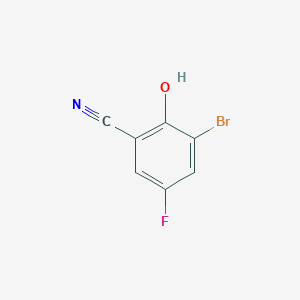

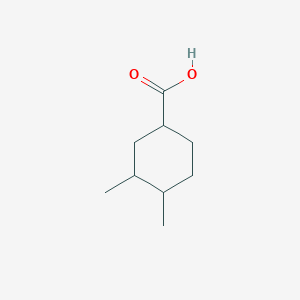

“3-Bromo-5-fluoro-2-hydroxybenzonitrile” is a chemical compound with the molecular formula C7H3BrFNO . It has a molecular weight of 216.01 g/mol .

Molecular Structure Analysis

The molecular structure of “3-Bromo-5-fluoro-2-hydroxybenzonitrile” consists of a benzene ring substituted with a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile group .Physical And Chemical Properties Analysis

“3-Bromo-5-fluoro-2-hydroxybenzonitrile” has a molecular weight of 216.01 g/mol . It has a topological polar surface area of 44 Ų . The compound is solid at room temperature .Aplicaciones Científicas De Investigación

Investigación Farmacéutica

El 3-Bromo-5-fluoro-2-hidroxi-benzonitrilo se utiliza en el desarrollo de nuevos medicamentos. Por ejemplo, se ha utilizado en la síntesis del trazador radioactivo 3-[(18)F]fluoro-5-(2-piridiniletinil)benzonitrilo, un prometedor agente de imagen PET para el receptor metabotrópico de glutamato subtipo 5 (mGluR5) .

Ciencia de Materiales

Este compuesto se utiliza en la ciencia de materiales como un bloque de construcción en la ingeniería de cristales . Sus propiedades físicas y químicas únicas lo hacen adecuado para crear estructuras complejas con características específicas.

Receptores Moleculares

Los benzoxaboroles 5-fluoro-3-sustituidos, sintetizados utilizando 2-Bromo-5-fluorobenzaldehído, se utilizan como receptores moleculares . Estos receptores pueden unirse a moléculas específicas, lo que permite detectarlas o medirlas.

Impresión Molecular

Los benzoxaboroles 5-fluoro-3-sustituidos también se utilizan para la impresión molecular . Esta técnica crea una "memoria molecular" en una estructura polimérica, lo que le permite reconocer y unirse selectivamente a una molécula diana específica.

Tintes y Biosensores

Las propiedades únicas del this compound lo hacen útil en la creación de tintes y biosensores . Estos se pueden utilizar para detectar procesos biológicos o químicos específicos.

Agricultura e Industria

El this compound tiene implicaciones potenciales en varios campos, incluida la agricultura y la industria. Si bien las aplicaciones específicas en estos campos no se detallan en las fuentes, las propiedades únicas del compuesto sugieren que podría utilizarse de diversas maneras.

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a relatively new chemical entity and its specific biological targets are still under investigation .

Mode of Action

It is known that the bromine, fluorine, and hydroxy groups on the benzonitrile ring can potentially interact with various biological targets .

Pharmacokinetics

The compound’s bioavailability, half-life, and clearance rate are also currently unknown .

Análisis Bioquímico

Biochemical Properties

3-Bromo-5-fluoro-2-hydroxybenzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between 3-Bromo-5-fluoro-2-hydroxybenzonitrile and these biomolecules are often characterized by binding to active sites or allosteric sites, leading to changes in enzyme conformation and function .

Cellular Effects

The effects of 3-Bromo-5-fluoro-2-hydroxybenzonitrile on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, 3-Bromo-5-fluoro-2-hydroxybenzonitrile has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, 3-Bromo-5-fluoro-2-hydroxybenzonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their function. This binding can lead to changes in enzyme activity, receptor signaling, or gene expression. For instance, 3-Bromo-5-fluoro-2-hydroxybenzonitrile may inhibit an enzyme by binding to its active site, preventing substrate access, or it may activate a receptor by binding to an allosteric site, enhancing its signaling activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-5-fluoro-2-hydroxybenzonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-5-fluoro-2-hydroxybenzonitrile remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 3-Bromo-5-fluoro-2-hydroxybenzonitrile in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Bromo-5-fluoro-2-hydroxybenzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular function. At higher doses, 3-Bromo-5-fluoro-2-hydroxybenzonitrile may induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

3-Bromo-5-fluoro-2-hydroxybenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 3-Bromo-5-fluoro-2-hydroxybenzonitrile may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-Bromo-5-fluoro-2-hydroxybenzonitrile is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding the transport and distribution of 3-Bromo-5-fluoro-2-hydroxybenzonitrile is crucial for elucidating its biological effects and optimizing its use in experimental settings .

Subcellular Localization

The subcellular localization of 3-Bromo-5-fluoro-2-hydroxybenzonitrile plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biological effects. Studies have shown that 3-Bromo-5-fluoro-2-hydroxybenzonitrile can localize to the nucleus, cytoplasm, or other organelles, depending on the cellular context and experimental conditions .

Propiedades

IUPAC Name |

3-bromo-5-fluoro-2-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXOWHHWTQZRST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride](/img/structure/B1344714.png)